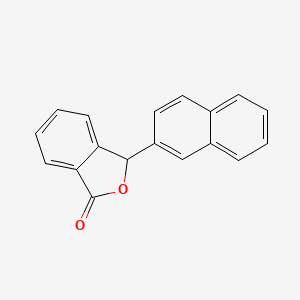

3-(Naphthalen-2-yl)-2-benzofuran-1(3H)-one

Beschreibung

Contextual Significance of Benzofuranone Scaffolds in Organic Synthesis

Benzofuranone scaffolds, specifically the 2-benzofuran-1(3H)-one (also known as phthalide) core, are privileged structures in organic synthesis and medicinal chemistry. sigmaaldrich.comnist.gov These motifs are present in a wide array of natural products and synthetically derived compounds that exhibit a broad spectrum of biological activities. ijper.orgsarex.com The inherent reactivity of the lactone ring and the potential for substitution on the aromatic ring make benzofuranones versatile building blocks for creating complex molecular architectures. imjst.orgoregonstate.edu The synthesis of substituted benzofuranones is an active area of research, with various methods being developed, including palladium-catalyzed C-H activation and tandem Friedel-Crafts/lactonization reactions. imjst.org

Role of Naphthalene (B1677914) Moieties in Advanced Heterocyclic Chemistry

The naphthalene ring system, a bicyclic aromatic hydrocarbon, is another cornerstone of modern heterocyclic chemistry. chemsynthesis.com Its extended π-system and multiple sites for functionalization allow for the fine-tuning of electronic and steric properties. chemsynthesis.com When incorporated into larger heterocyclic systems, naphthalene moieties can significantly influence the resulting molecule's photophysical properties, and biological activity. researchgate.net The hybridization of naphthalene with other heterocyclic scaffolds is a common strategy in drug design to create multitarget-directed drugs with potentially improved efficacy and reduced side effects. researchgate.net

Structural Overview of 3-(Naphthalen-2-yl)-2-benzofuran-1(3H)-one within Aromatic Heterocycle Frameworks

The compound This compound represents a direct fusion of the aforementioned scaffolds. Its structure features a naphthalene ring attached at the 2-position to the 3-position of a 2-benzofuran-1(3H)-one core. This linkage creates a chiral center at the C3 position of the benzofuranone ring.

| Property | Data |

| Molecular Formula | C19H12O2 |

| Molecular Weight | 272.30 g/mol |

| Core Structures | 2-Benzofuran-1(3H)-one, Naphthalene |

| Key Structural Feature | Chiral center at C3 of the benzofuranone ring |

Current Research Trajectories and Challenges in Naphthalene-Benzofuranone Chemistry

Current research in the field of naphthalene-benzofuranone hybrids is driven by the quest for novel compounds with enhanced biological activities. A key area of exploration is the synthesis of derivatives with various substitution patterns on both the naphthalene and benzofuranone rings to establish structure-activity relationships. For instance, the related compound (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (an aurone (B1235358) derivative) has been synthesized and shown to possess antimicrobial and anti-inflammatory properties. ijper.org

A significant challenge in the synthesis of these compounds is the control of regioselectivity and stereoselectivity. For This compound , the creation of the chiral center at the C3 position necessitates either a stereoselective synthesis or the separation of enantiomers. General synthetic strategies for 3-substituted isobenzofuran-1(3H)-ones often involve the reaction of 2-formylbenzoic acid (o-phthalaldehydic acid) with a suitable nucleophile. imjst.org In the case of the title compound, a potential route could involve the reaction of 2-formylbenzoic acid with a naphthalen-2-yl organometallic reagent. However, achieving high yields and selectivity can be challenging.

Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies to access a wider range of naphthalene-benzofuranone derivatives. Furthermore, comprehensive biological evaluation of these compounds is crucial to uncover their full therapeutic potential.

Eigenschaften

CAS-Nummer |

107796-83-8 |

|---|---|

Molekularformel |

C18H12O2 |

Molekulargewicht |

260.3 g/mol |

IUPAC-Name |

3-naphthalen-2-yl-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C18H12O2/c19-18-16-8-4-3-7-15(16)17(20-18)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17H |

InChI-Schlüssel |

XYDORMDGZVIDKK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C=C(C=CC2=C1)C3C4=CC=CC=C4C(=O)O3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies

Formation of the Benzofuranone Core

Cyclization Reactions for Benzofuranone Ring Closure

The formation of the benzofuranone ring is frequently accomplished through intramolecular cyclization reactions. One modern approach involves a cascade reaction initiated by a Diels-Alder cycloaddition. For instance, the reaction of 3-hydroxy-2-pyrones with specific nitroalkenes can lead to the formation of highly substituted phenols, which subsequently cyclize to yield the benzofuranone core. oregonstate.edu This method allows for programmable substitution patterns, offering regioselective preparation of the benzofuranone scaffold. oregonstate.edu

Acid-catalyzed cyclization is another powerful technique. Polyphosphoric acid (PPA) or other strong acids can promote the cyclization of suitable precursors, such as acetals, to form the benzofuran (B130515) ring system. wuxibiology.com Mechanistically, the acid facilitates the formation of a reactive oxonium ion intermediate, which is then attacked by the appended phenyl ring to close the five-membered lactone. wuxibiology.com The regioselectivity of such cyclizations can be a critical factor, influenced by the electronic properties and accessibility of the reaction sites on the intermediate. wuxibiology.com

Approaches Involving Lactonization Pathways

The most direct and common route to the unsubstituted 2-benzofuran-1(3H)-one core is the intramolecular esterification, or lactonization, of 2-hydroxyphenylacetic acid. google.comgoogle.com This reaction involves the dehydration of the substrate, where the phenolic hydroxyl group and the carboxylic acid moiety condense to form the five-membered lactone ring. The process is typically catalyzed by an acid and often involves azeotropic removal of water to drive the equilibrium toward the product. google.com

Various catalysts and conditions have been developed to optimize this transformation, highlighting its industrial and academic importance as a synthetic intermediate. google.comgoogle.com

Table 1: Catalysts and Conditions for Lactonization of 2-Hydroxyphenylacetic Acid

| Catalyst | Water-Carrying Agent (Solvent) | Key Features | Reference |

| Iron Sulfate (B86663) | Toluene (B28343), Xylene, Chlorobenzene, or Hexane | Catalytic amount of iron sulfate used. | google.com |

| Silica (B1680970) Sulfonic Acid | Aromatic hydrocarbons, alkanes, or halohydrocarbons (e.g., Chlorobenzene) | Low catalyst loading, good atom economy, and simple work-up. | google.com |

| Acetic Acid | Toluene | One-pot synthesis from benzoquinones involving a lactonization step. | nih.gov |

Oxidative Cyclization Mechanisms

Oxidative cyclization represents a more advanced strategy for constructing the benzofuranone scaffold, often involving transition-metal catalysis. Palladium-catalyzed processes, for example, can mediate the dehydrogenative intramolecular arylation of O-aryl cyclic vinylogous esters to assemble benzofuran-fused frameworks. nih.gov In these reactions, a palladium(II) catalyst facilitates the C-H activation and subsequent ring closure, with an oxidant, such as silver carbonate, regenerating the active catalyst. nih.gov

Similarly, copper-catalyzed aerobic oxidative cyclization of phenols with alkynes provides a one-pot procedure for polysubstituted benzofurans. rsc.orgresearchgate.net While these methods typically yield aromatic benzofurans, modifications to the starting materials and conditions can, in principle, be adapted to produce the benzofuranone structure. Another approach involves a facile, one-pot method using trifluoroacetic acid (TFA) as a catalyst and N-bromosuccinimide (NBS) as an oxidant, where 2-hydroxy-1,4-diones undergo a cyclization/oxidative aromatization cascade to afford benzofuran derivatives. rsc.org

Introduction and Functionalization of the Naphthalene (B1677914) Moiety

With the benzofuranone core established, the second critical phase of the synthesis is the introduction of the naphthalen-2-yl group at the C-3 position. This can be achieved either by constructing the naphthalene ring onto a benzofuranone precursor or, more commonly, by coupling a pre-formed naphthalene unit with the benzofuranone scaffold or its precursor.

Cyclization Techniques Facilitating Naphthalene Integration

The naphthalene ring system itself can be synthesized through various cyclization strategies. The Haworth synthesis, a classical method, involves the Friedel-Crafts acylation of a benzene (B151609) ring with succinic anhydride, followed by reduction and dehydrogenation steps to build the second fused ring. vedantu.com

More contemporary methods include the electrophilic cyclization of arylalkynes. nih.gov In a relevant synthetic scenario, an appropriately substituted arene-containing propargylic alcohol could undergo a 6-endo-dig cyclization promoted by an electrophile (e.g., I₂, Br₂, ICl) to regioselectively form a polysubstituted naphthalene. nih.gov This strategy allows for the construction of the naphthalene moiety under mild conditions and tolerates a variety of functional groups. nih.gov

Table 2: Electrophilic Cyclization for Naphthalene Synthesis

| Substrate Type | Electrophile/Catalyst | Key Outcome | Reference |

| Arene-containing propargylic alcohols | ICl, I₂, Br₂, NBS, PhSeBr | Regioselective formation of substituted naphthalenes. | nih.gov |

| 1-Aryl-3-alkyn-2-ones | ICl, I₂, Br₂, NBS, PhSeBr | Synthesis of 3-iodo-2-naphthols. | nih.gov |

Coupling Reactions Utilizing Naphthalene Precursors

The attachment of a pre-formed naphthalene unit is a highly effective and versatile strategy. This typically involves modern cross-coupling reactions, which offer high efficiency and functional group tolerance.

Friedel-Crafts Alkylation: Naphthalene can undergo electrophilic substitution reactions more readily than benzene. wikipedia.org Under Friedel-Crafts conditions, a Lewis acid catalyst can promote the alkylation of naphthalene with a suitable electrophile. numberanalytics.com In this context, a 3-halo-2-benzofuran-1(3H)-one or a related derivative could potentially serve as the electrophile to directly functionalize the naphthalene ring.

Transition-Metal Catalyzed Cross-Coupling: Modern synthetic chemistry provides powerful tools for aryl-aryl bond formation. A plausible and efficient route to 3-(naphthalen-2-yl)-2-benzofuran-1(3H)-one would involve the cross-coupling of a naphthalene-based organometallic reagent with a benzofuranone derivative bearing a leaving group (e.g., Br, I, OTf) at the C-3 position.

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of a 3-halobenzofuranone with 2-naphthaleneboronic acid in the presence of a base. Suzuki couplings are widely used for their mild conditions and commercial availability of boronic acids. taylorandfrancis.com

Negishi Coupling: This method utilizes a naphthalene-based organozinc reagent, which is coupled with a 3-halobenzofuranone, typically using a nickel or palladium catalyst. acs.org Recent advances have demonstrated atroposelective Negishi cross-coupling reactions to synthesize chiral binaphthyl compounds, showcasing the high level of control achievable with this method. acs.org

These coupling reactions represent the most convergent and likely approaches for the final construction of the target molecule, allowing for the late-stage introduction of the naphthalene moiety.

Multi-Step Synthesis Pathways for this compound

Multi-step syntheses are a common approach for constructing complex molecules like this compound, allowing for the purification of intermediates and greater control over the final product's structure. A prevalent strategy involves the reaction of a substituted phenol (B47542) with a derivative of mandelic acid. nih.gov

For instance, a general and effective route involves the esterification of a substituted phenol with a mandelic acid derivative, followed by an intramolecular Friedel-Crafts-type cyclization to form the benzofuranone ring. nih.govoregonstate.edu This method offers regiochemical control, particularly when the phenol has a single available ortho position for cyclization. oregonstate.edu

A specific example is the synthesis of 3-arylbenzofuranone derivatives, which can be adapted for the naphthalen-2-yl analog. The process starts with the synthesis of the required substituted mandelic acid from the corresponding benzaldehyde. nih.gov This is followed by an esterification reaction with a phenol and subsequent intramolecular alkylation. nih.gov One documented synthesis of 6-hydroxy-3-(3′,4′,5′-trimethoxyphenyl)-benzofuranone, which follows a similar principle, utilized boron trifluoride-diethyl ether as a catalyst for the cyclization step. nih.gov

The following table outlines a representative multi-step synthesis for a 3-arylbenzofuranone, which can be conceptually applied to the synthesis of the title compound.

Table 1: Representative Multi-Step Synthesis of a 3-Arylbenzofuranone

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Substituted Benzaldehyde | Chloroform, TBAB, NaOH, 40–50 °C; then H₃O⁺ | Substituted Mandelic Acid |

This table is a generalized representation based on a described synthetic route. nih.gov

Development of One-Pot Synthetic Protocols for Related Naphthalene-Substituted Heterocycles

In an effort to improve efficiency and reduce waste, one-pot synthetic protocols have been developed for a variety of heterocyclic compounds, including those with naphthalene substituents. These methods combine multiple reaction steps into a single procedure without the isolation of intermediates, saving time and resources.

For example, a one-pot, three-component synthesis of benzofuran-3(2H)-ones with tetrasubstituted carbon stereocenters has been achieved using a Rh(III)-catalyzed C-H/C-C bond activation and cascade annulation of salicylaldehydes, cyclopropanols, and alkyl alcohols. researchgate.net While not directly producing the title compound, this methodology demonstrates the potential for constructing complex benzofuranone cores in a single step.

Another relevant one-pot approach involves the synthesis of 2,3-disubstituted benzofurans from ortho-hydroxy aroylformates. This method can be performed as a one-pot, two-step synthesis, highlighting the move towards more streamlined procedures in benzofuran chemistry. researchgate.net Furthermore, one-pot syntheses of benzofurans have been achieved through the heteroannulation of benzoquinones, showcasing the versatility of this approach. researchgate.netdtu.dk

Catalytic Methodologies in Benzofuranone Synthesis (e.g., Metal-Free, Metal-Catalyzed)

Catalysis plays a pivotal role in the synthesis of benzofuranones, with both metal-free and metal-catalyzed methods being extensively explored to enhance reaction efficiency, selectivity, and substrate scope.

Metal-Free Catalysis:

Metal-free approaches offer advantages in terms of cost, toxicity, and ease of product purification. Acid catalysts are commonly employed. For instance, a one-step synthesis of benzofuranone can be achieved using an acidic catalyst such as inorganic acids (e.g., sulfuric acid, hydrochloric acid), organic acids (e.g., methanesulfonic acid), or acid salts. google.com Triflic acid (TfOH) has been used to catalyze the cascade ortho C-H activation/lactonization of phenols with α-aryl-α-diazoacetates, providing a rapid, one-pot assembly of α-aryl benzofuranones. organic-chemistry.org Perchloric acid (HClO₄) has also been shown to catalyze a tandem Friedel-Crafts/lactonization reaction to form 3,3-diaryl or 3-alkyl-3-aryl benzofuranones. organic-chemistry.org Additionally, silica sulfonic acid has been utilized as a recyclable catalyst for the preparation of benzofuran-2(3H)-one from 2-hydroxyphenylacetic acid. google.com

Metal-Catalyzed Synthesis:

Transition metal catalysts, particularly palladium, are widely used in benzofuranone synthesis. Palladium(II)-catalyzed C-H activation of phenylacetic acids followed by intramolecular C-O bond formation is an effective method for producing benzofuranones. organic-chemistry.org Furthermore, palladium-catalyzed hydroesterification of alkenylphenols using phenyl formate (B1220265) as a carbon monoxide surrogate provides a route to various lactones, including benzofuranones, with high regioselectivity. organic-chemistry.org

Other metals have also been employed. For example, iridium(III) catalysts can be used for the cyclodehydration of α-aryloxy ketones to yield multisubstituted benzofurans. organic-chemistry.org Copper(I) iodide has been used to catalyze the coupling of 1-bromo-2-iodobenzenes with β-keto esters to produce 2,3-disubstituted benzofurans. organic-chemistry.org

The table below summarizes various catalytic systems used in the synthesis of benzofuranone and related structures.

Table 2: Catalytic Systems in Benzofuranone and Benzofuran Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Reference |

|---|---|---|---|

| Metal-Free (Acid) | Triflic Acid (TfOH) | Cascade ortho C-H activation/lactonization | organic-chemistry.org |

| Metal-Free (Acid) | Perchloric Acid (HClO₄) | Tandem Friedel-Crafts/lactonization | organic-chemistry.org |

| Metal-Free (Solid Acid) | Silica Sulfonic Acid | Intramolecular esterification | google.com |

| Metal-Catalyzed | Palladium(II) | C-H activation/intramolecular C-O bond formation | organic-chemistry.org |

| Metal-Catalyzed | Iridium(III) | Cyclodehydration | organic-chemistry.org |

| Metal-Catalyzed | Copper(I) Iodide | Domino C-C and C-O bond formation | organic-chemistry.org |

Stereoselective and Asymmetric Synthesis Approaches

The development of stereoselective and asymmetric methods for the synthesis of 3-substituted benzofuranones is crucial, as the C3 position is a stereocenter. Such approaches are vital for the preparation of enantiopure compounds, which can have distinct biological activities.

One strategy involves using chiral substrates to induce stereoselectivity. For example, the use of chiral N-substituted (ortho-hydroxy)phenyl acetic acid ethyl esters in a cascade Michael addition/lactonization process has been investigated to prepare 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones in an enantioselective manner. royalsocietypublishing.org It was hypothesized that substrates with significant steric hindrance could induce stereoselectivity. royalsocietypublishing.org

Another approach is the use of chiral catalysts. An enantioselective palladium(II)-catalyzed C-H functionalization has been reported, representing a significant advance in the asymmetric synthesis of benzofuranones. organic-chemistry.org This method utilizes a chiral ligand to achieve enantioselectivity. organic-chemistry.org

While specific examples for the asymmetric synthesis of this compound are not prevalent in the reviewed literature, the methodologies developed for other 3-substituted benzofuranones provide a strong foundation for future work in this area. The potential to enhance the stereoselectivity of these methods is an active area of research. royalsocietypublishing.org

Optimization of Reaction Conditions and Yields in Heterocycle Formation

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound and related heterocycles. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

In the synthesis of 3-arylbenzofuranone derivatives, the reaction temperature was maintained at 30–35 °C during the cyclization step. nih.gov For the synthesis of benzofuranone via intramolecular cyclization of 2-hydroxyphenylacetic acid, reflux conditions with a water-carrying agent like toluene or n-hexane were employed to drive the reaction to completion. google.com

The choice of base and solvent can also be critical. In the synthesis of 3-amino-2-aroyl benzofurans, cesium carbonate in dimethylformamide (DMF) was found to be an effective combination for promoting the reaction at room temperature. researchgate.net

For catalytic reactions, the catalyst loading is another important factor. In a one-step synthesis of benzofuranone, the catalytic amount of the catalyst was reported to be between 0.1-10% by weight of the starting material. google.com The reaction temperature and time were also optimized to be in the range of 60-140 °C for 2-10 hours. google.com

The following table provides examples of optimized reaction conditions for the synthesis of benzofuranone derivatives.

Table 3: Examples of Optimized Reaction Conditions for Benzofuranone Synthesis

| Reaction | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Intramolecular cyclization of 2-hydroxyphenylacetic acid | Silica sulfonic acid | Toluene | Reflux | 97.8% | google.com |

| Synthesis of 6-hydroxy-3-(3′,4′,5′-trimethoxyphenyl)-benzofuranone | BF₃·Et₂O | - | 30-35 °C | Not specified | nih.gov |

| One-step transesterification | Acid or base catalyst | - | 60-140 °C | Not specified | google.com |

The yields are as reported in the cited literature.

Spectroscopic and Solid State Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for the detailed mapping of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-(Naphthalen-2-yl)-2-benzofuran-1(3H)-one, the ¹H NMR spectrum is expected to show distinct signals for the protons on the benzofuran (B130515) and naphthalene (B1677914) ring systems, as well as the unique proton at the 3-position of the benzofuranone ring.

Detailed experimental ¹H NMR data for the specific compound this compound is not widely available in the cited literature. However, analysis of closely related structures, such as other 3-substituted isobenzofuran-1(3H)-ones, indicates that the proton at the C3 position typically appears as a singlet in a specific region of the spectrum. imjst.orgarabjchem.org The aromatic protons of the benzofuran and naphthalene moieties would exhibit complex splitting patterns in the aromatic region of the spectrum, influenced by their respective electronic environments and coupling interactions. rsc.orgmdpi.com

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H at C3 (benzofuranone) | 5.5 - 6.5 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, with its chemical shift indicating its electronic environment.

Specific experimental ¹³C NMR data for this compound could not be retrieved from the provided search results. In related benzofuranone structures, the carbonyl carbon (C=O) of the lactone ring is characteristically observed at a downfield chemical shift, typically in the range of 160-170 ppm. arabjchem.org The carbon atom at the 3-position, bonded to both the naphthalene ring and the oxygen of the furanone ring, would also have a characteristic chemical shift. arabjchem.orgrsc.org The numerous aromatic carbons of the naphthalene and benzofuran systems would appear in the typical aromatic region (approximately 110-150 ppm). rsc.orgchemicalbook.comspectrabase.com

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (lactone) | 165 - 175 |

| C3 (methine) | 80 - 90 |

Advanced NMR Techniques for Comprehensive Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, advanced 2D NMR techniques are often utilized. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for this purpose. mdpi.com

COSY experiments would reveal correlations between adjacent protons, helping to delineate the spin systems within the naphthalene and benzofuran aromatic rings.

HSQC spectra would establish direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC experiments are crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection between the C3 proton of the benzofuranone ring and the carbons of the naphthalene substituent, as well as the connectivity within the benzofuranone core itself.

While the application of these specific techniques to this compound is not detailed in the available literature, their use is standard practice in the structural elucidation of complex organic molecules. mdpi.com

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by measuring the vibrational frequencies of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is particularly useful for identifying characteristic functional groups. For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching of the γ-lactone ring. This band is typically observed in the region of 1760-1800 cm⁻¹. mdpi.com In similar isobenzofuranone structures, this peak is a key diagnostic marker. imjst.orgarabjchem.orgnih.gov

Other expected absorptions would include C-O-C stretching vibrations of the furanone ring and the C-H and C=C stretching and bending vibrations associated with the aromatic naphthalene and benzofuran rings. mdpi.comresearchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound (Note: Frequencies are based on typical values for these functional groups found in related compounds.)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Carbonyl (γ-lactone) | C=O Stretching | 1760 - 1800 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While the carbonyl group would also be visible in the Raman spectrum, non-polar bonds, such as the C=C bonds of the aromatic rings, often produce stronger signals in Raman than in IR spectroscopy. The symmetric vibrations of the naphthalene and benzene (B151609) rings would be particularly prominent.

Specific Raman spectral data for this compound is not available in the searched literature. However, based on the structure, strong bands would be expected for the aromatic ring breathing modes and C-H in-plane bending vibrations.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

The fragmentation of benzofuran derivatives often involves characteristic losses. For instance, studies on similar structures, such as 3-substituted isobenzofuran-1(3H)-one derivatives, show a common fragment at m/z = 133, which corresponds to the phthalidyl cation. imjst.org This suggests that a likely fragmentation pathway for this compound would involve the cleavage of the bond between the benzofuranone core and the naphthalene substituent. Other potential fragmentations could involve the loss of CO (28 Da) or other small neutral molecules. miamioh.edu The study of related compounds like 6-APB and 6-MAPB, which are benzofuran derivatives, also highlights fragmentation pathways involving alpha cleavage and rearrangements within the ring structure. researchgate.net

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. Although a specific crystallographic study for this compound was not found, analysis of closely related compounds offers significant insights into its likely solid-state conformation and intermolecular interactions.

Determination of Crystal System and Space Group

For a related compound, 3-(2-Methoxynaphthalen-1-yl)-2-benzofuran-1(3H)-one, the crystal system was determined to be monoclinic with a P21/c space group. researchgate.net Similarly, 3-(propan-2-ylidene)benzofuran-2(3H)-one also crystallizes in a monoclinic system with the same P21/c space group. researchgate.netvensel.org Another analog, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, crystallizes in the triclinic space group P-1. arabjchem.org Given these examples, it is plausible that this compound would also crystallize in a common, relatively low-symmetry space group such as monoclinic or triclinic.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Detailed analysis of bond lengths and angles in analogous structures reveals important structural features. In 3-(2-Methoxynaphthalen-1-yl)-2-benzofuran-1(3H)-one, the naphthalene and benzofuran ring systems are themselves planar. researchgate.net The torsion angles indicate that substituents, such as a methoxy (B1213986) group, are essentially coplanar with the attached ring. researchgate.net For instance, the C7—C8—O1—C11 and C29—C28—O4—C30 torsion angles in this related compound were found to be 179.12(15)° and 179.87(140)° respectively. researchgate.net It is expected that the bond lengths and angles within the benzofuran and naphthalene moieties of this compound would be consistent with standard values for these aromatic and heterocyclic systems, with some distortions resulting from the steric and electronic effects of the substituent.

Conformational Analysis of Ring Systems and Substituent Orientations

The relative orientation of the naphthalene and benzofuran ring systems is a key conformational feature. In 3-(2-Methoxynaphthalen-1-yl)-2-benzofuran-1(3H)-one, the dihedral angles between the naphthalene and benzofuran ring systems in the two crystallographically independent molecules are 76.49(7)° and 86.17(7)°. researchgate.net This significant twist between the two ring systems is likely due to steric hindrance. A similar non-planar conformation would be expected for this compound.

Characterization of Intermolecular Interactions (e.g., C-H···O Hydrogen Bonding, C-H···π Interactions)

Intermolecular interactions play a crucial role in stabilizing the crystal packing. In the crystal structure of 3-(2-Methoxynaphthalen-1-yl)-2-benzofuran-1(3H)-one, molecules are linked by intermolecular C-H···O hydrogen bonds, forming chains. researchgate.net Additionally, the crystal packing is stabilized by C-H···π interactions. researchgate.net The presence of aromatic rings and a carbonyl group in this compound makes it highly likely that similar C-H···O and C-H···π interactions, as well as π-π stacking interactions, would be significant in its crystal lattice. mdpi.comrsc.org The study of other naphthalene derivatives also highlights the importance of π-π stacking in their crystal structures. uky.edu

Advanced Spectroscopic Techniques for Electronic Structure Probing (e.g., EPR, XAS, IRPD, Resonance Raman)

While no specific studies employing advanced spectroscopic techniques like Electron Paramagnetic Resonance (EPR), X-ray Absorption Spectroscopy (XAS), Infrared Photodissociation (IRPD) spectroscopy, or Resonance Raman spectroscopy for this compound were found, the potential of these techniques can be discussed.

These advanced methods could provide deeper insights into the electronic structure of the molecule. For instance, should the molecule be converted into a radical ion, EPR spectroscopy would be invaluable for mapping the spin density distribution across the naphthalene and benzofuran rings. XAS could probe the local electronic structure around specific atoms, such as the oxygen atoms of the lactone. IRPD spectroscopy, particularly on mass-selected ions, could yield detailed vibrational information, complementing standard infrared spectroscopy and aiding in the identification of specific conformers in the gas phase. Resonance Raman spectroscopy, by tuning the excitation wavelength to an electronic transition, could selectively enhance the vibrational modes coupled to that transition, providing detailed information about the excited state geometry and electronic structure. The study of naphthalene fragmentation using IR-UV mass-selective ion dip spectroscopy demonstrates the power of such advanced techniques in elucidating the properties of complex aromatic systems. researchgate.net

Chemical Reactivity and Transformation Studies

Reactions Involving the Benzofuranone Lactone Ring System

The benzofuranone lactone ring in 3-(naphthalen-2-yl)-2-benzofuran-1(3H)-one is a key site for chemical modifications. Research on the broader class of 3-arylbenzofuranones has revealed several important reactions, which are applicable to the title compound.

One notable transformation is the oxidative dimerization and subsequent cleavage of the dimer. rsc.orgresearchgate.net Treatment of 3-arylbenzofuran-2-ones with pyridinium chlorochromate (PCC) at ambient temperatures can lead to the formation of a dimer. rsc.orgresearchgate.net This dimer, upon further oxidation with PCC at elevated temperatures or with a combination of catalytic PCC and periodic acid (H₅IO₆), undergoes cleavage to yield 3-aryl-3-hydroxy-benzofuran-2-ones. rsc.orgresearchgate.net In the context of this compound, this reaction would introduce a hydroxyl group at the C3 position, a valuable functional handle for further derivatization.

The resulting 3-hydroxy derivative can be converted to 3-amido-3-aryl-benzofuranones through the Ritter reaction. rsc.orgresearchgate.net This transformation provides a direct route to introduce nitrogen-containing functionalities at the C3 position, significantly diversifying the molecular scaffold.

Furthermore, the lactone ring can undergo ring-transformation reactions. For instance, certain annulated benzofuran (B130515) derivatives have been converted to medium-sized lactones through a sequence involving Brønsted acid-catalyzed hydration of an enol ether moiety, leading to a hemiacetal intermediate that undergoes a retro-Claisen-type C-C bond cleavage. dntb.gov.ua While this specific example requires a particular substitution pattern, it highlights the potential for skeletal rearrangement of the benzofuranone core under acidic conditions.

| Reaction Type | Reagents and Conditions | Product Type | Key Transformation |

| C3-Hydroxylation | 1. PCC (dimerization) 2. PCC, heat or PCC (cat.), H₅IO₆ | 3-Hydroxy-3-(naphthalen-2-yl)-2-benzofuran-1(3H)-one | Introduction of a hydroxyl group at the C3 position. |

| C3-Amidation (Ritter Rxn) | Nitrile, strong acid | 3-Amido-3-(naphthalen-2-yl)-2-benzofuran-1(3H)-one | Conversion of the C3-hydroxyl group to an amido group. |

| Ring Transformation | Brønsted acid (e.g., TfOH), H₂O | Medium-sized lactones | Skeletal rearrangement of the benzofuranone ring. |

Transformations at the Naphthalene (B1677914) Substituent

The naphthalene moiety of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituent and the inherent reactivity of the naphthalene ring system govern the regioselectivity of these transformations. Naphthalene itself typically undergoes electrophilic attack preferentially at the C1 (α) position due to the greater stability of the resulting carbocation intermediate. researchgate.net

Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation would be expected to introduce substituents onto the naphthalene ring. The precise location of substitution will depend on the specific reaction conditions and the steric hindrance imposed by the benzofuranone core.

| Reaction Type | Typical Reagents | Expected Product | Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | 3-(Nitro-naphthalen-2-yl)-2-benzofuran-1(3H)-one | Primarily at positions ortho and para to the benzofuranone substituent on the naphthalene ring. |

| Bromination | Br₂, FeBr₃ | 3-(Bromo-naphthalen-2-yl)-2-benzofuran-1(3H)-one | Primarily at positions ortho and para to the benzofuranone substituent on the naphthalene ring. |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 3-(Acyl-naphthalen-2-yl)-2-benzofuran-1(3H)-one | Primarily at positions ortho and para to the benzofuranone substituent on the naphthalene ring. |

Derivatization Strategies for New Chemical Analogs

The synthesis of new chemical analogs of this compound can be achieved through a variety of derivatization strategies targeting both the benzofuranone core and the naphthalene substituent.

A key strategy involves the C3-functionalization of the lactone ring. As previously mentioned, the introduction of a hydroxyl group at the C3 position opens up avenues for further modification. rsc.orgresearchgate.net This hydroxyl group can be converted into an amido group via the Ritter reaction, or it could potentially serve as a leaving group for nucleophilic substitution reactions under appropriate conditions.

Another approach is the visible-light-induced C3-functionalization of benzofuran-2(3H)-ones. For instance, a three-component carbothiolation of styrenes, using a thiyl radical precursor and a 3-arylbenzofuranone, has been reported to yield sulfur-containing 3,3-disubstituted benzofuran-2(3H)-ones. researchgate.net This method could be adapted to introduce a variety of substituents at the C3 position of the target molecule.

Furthermore, derivatization can be achieved through modifications of the naphthalene ring. Standard aromatic chemistry, such as nitration followed by reduction to an amine, would introduce a versatile functional group for further elaboration, including amide or sulfonamide formation, or participation in coupling reactions.

| Strategy | Target Site | Key Intermediates/Reactions | Resulting Analogs |

| C3-Functionalization | Benzofuranone Ring | 3-Hydroxy or 3-halo derivatives | 3-Amido, 3-alkoxy, 3-amino analogs |

| Radical C3-Carbothiolation | Benzofuranone Ring | Visible-light photoredox catalysis | 3-Alkylthio-3-(naphthalen-2-yl) analogs |

| Naphthalene Ring Functionalization | Naphthalene Substituent | Electrophilic aromatic substitution (e.g., nitration, halogenation) | Analogs with substituted naphthalene rings (e.g., amino, hydroxyl, cyano) |

Elucidation of Reaction Mechanisms and Intermediate Species

The mechanisms of reactions involving 3-arylbenzofuranones are often complex and can involve various reactive intermediates. For instance, the formation of benzofurans can proceed through mechanisms involving the generation of a carbenoid from a diazo compound, which then undergoes a formal dipolar cycloaddition. acs.org

In the context of cascade reactions, the mechanism often involves a sequence of distinct but coordinated steps. For example, the synthesis of 3-aryl-3H-benzofuranone derivatives via a [3+2] cascade reaction of an aryl acetate with 1,4-dihydroxy-2-naphthoic acid ester proceeds through the generation of a C1-ammonium enolate from the aryl acetate. rsc.org This enolate then undergoes a cycloaddition with a 1,4-naphthoquinone intermediate. rsc.org

The iodine-mediated synthesis of indolin-2-ones from 3-aryl benzofuranones and aryl amines is proposed to proceed through a cross-dehydrogenative coupling and subsequent amidation cascade. nih.gov The reaction is initiated by the formation of a radical species, leading to the formation of a new C-C bond, followed by intramolecular cyclization and rearrangement to the final indolin-2-one product. nih.gov

Understanding these mechanisms and identifying the key intermediate species is crucial for optimizing reaction conditions and designing new synthetic routes.

Role in Cascade and Tandem Reactions

This compound and related 3-arylbenzofuranones are valuable substrates in cascade and tandem reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials.

One significant example is the iodine-mediated cascade reaction with aryl amines to produce 3,3-diaryl indolin-2-ones. nih.gov This reaction demonstrates the ability of the 3-arylbenzofuranone scaffold to undergo significant structural rearrangement and annulation in a single pot.

Another important application is in [3+2] cycloaddition reactions. For example, (Z)-3-benzylidenebenzofuran-2(3H)-one participates in a three-component reaction with ninhydrin and sarcosine to generate spiro-pyrrolidine derivatives. researchgate.net While the title compound lacks the exocyclic double bond, this reactivity highlights the potential for creating such a feature and then engaging it in cycloaddition cascades.

Furthermore, a DMAP-mediated tandem cyclization involving ortho-hydroxy α-aminosulfones and 2-bromo-1,3-indandione has been developed for the synthesis of aminobenzofuran spiroindanone derivatives. This showcases the utility of building the benzofuranone ring system as part of a tandem process.

These examples underscore the versatility of the 3-arylbenzofuranone core as a building block in the efficient synthesis of diverse and complex heterocyclic systems.

| Cascade/Tandem Reaction | Reactants | Key Features | Product Class |

| Cross-Dehydrogenative Coupling/Amidation | 3-Arylbenzofuranone, Aryl amine, I₂ | C-C and C-N bond formation in one pot | 3,3-Diarylindolin-2-ones |

| [3+2] Azomethine Ylide Cycloaddition | (Z)-3-Alkylidenebenzofuran-2(3H)-one, Amino acid, Carbonyl compound | Formation of a spiro-pyrrolidine ring | Spiro[benzofuran-pyrrolidine] derivatives |

| DMAP-Mediated Tandem Cyclization | ortho-Hydroxy α-aminosulfone, 2-Bromo-1,3-dione | Construction of the benzofuranone and a spiro ring system | Spiro[benzofuran-indanone/barbiturate] derivatives |

Theoretical and Computational Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in predicting and understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for studying benzofuran (B130515) derivatives due to its accuracy in predicting physicochemical properties. physchemres.org DFT calculations, particularly with hybrid functionals, offer reliable information about the molecular structure and excited-state properties of such compounds. physchemres.org For instance, studies on similar benzofuran systems have shown good agreement between DFT-predicted geometries and experimental results obtained from X-ray crystallography. physchemres.org The choice of functional and basis set is crucial; for example, the B3LYP functional with a 6-311G(d,p) basis set has been successfully used to analyze chalcone (B49325) derivatives containing a naphthalene (B1677914) moiety. researchgate.net

In the case of 3-(Naphthalen-2-yl)-2-benzofuran-1(3H)-one, DFT calculations would be employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles. This information is critical for understanding the steric and electronic effects of the bulky naphthalene group on the benzofuranone core. For a related compound, 3-(2-Methoxynaphthalen-1-yl)-2-benzofuran-1(3H)-one, X-ray diffraction revealed that the dihedral angles between the naphthalene and benzofuran ring systems are 76.49 (7)° and 86.17 (7)° in the two crystallographically independent molecules. researchgate.net

| Parameter | DFT (B3LYP/6-311G(d,p)) | Experimental (X-ray) |

|---|---|---|

| Bond Length (C-O, furanone) | ~1.37 Å | ~1.36 Å |

| Bond Length (C=O, furanone) | ~1.21 Å | ~1.20 Å |

| Dihedral Angle (Naphthalene-Benzofuran) | Calculated Value | 76.49° / 86.17° |

Ab Initio and Semi-Empirical Methods

While DFT is widely used, other computational methods also provide valuable information. Ab initio methods, which are based on first principles without experimental data, can be computationally intensive but offer high accuracy. libretexts.org For complex molecules, their computational cost can be a limiting factor. libretexts.org

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. libretexts.org This makes them computationally less demanding and suitable for larger molecules. libretexts.org The AM1 method, a semi-empirical approach, has been used to optimize geometries and compute charge distributions for flavone (B191248) derivatives to study their molecular electrostatic potential maps. nih.gov These methods can be particularly useful for initial explorations of large molecular systems before undertaking more computationally expensive ab initio or DFT calculations. libretexts.org

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. wikipedia.orgimist.ma The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. imist.ma The HOMO-LUMO energy gap is a significant parameter that reflects the molecule's kinetic stability and chemical reactivity. imist.ma

For this compound, the FMO analysis would reveal the distribution of electron density in these key orbitals. Typically, in such aromatic systems, the HOMO and LUMO are delocalized over the π-conjugated framework. The naphthalene and benzofuranone moieties would both contribute to these orbitals. The precise distribution and energies of the HOMO and LUMO can be calculated using methods like DFT with the B3LYP functional and a 6-311G(d,p) basis set. imist.ma

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.8 |

| ELUMO | -2.5 |

| Energy Gap (ΔE) | 3.3 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values. uni-muenchen.de Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. uni-muenchen.deresearchgate.net Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. uni-muenchen.de

For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen atom of the benzofuranone ring, making it a prime site for electrophilic interactions. researchgate.net The hydrogen atoms of the aromatic rings would exhibit positive potential. researchgate.net The MEP analysis is often performed using the results of DFT calculations. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stabilization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the intuitive Lewis structure concept. wikipedia.orguni-muenchen.de This analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. wisc.edu

The stabilization energy, E(2), associated with the interaction between a donor NBO (i, a filled Lewis-type orbital) and an acceptor NBO (j, an empty non-Lewis-type orbital) is calculated using second-order perturbation theory. wisc.edu Larger E(2) values indicate stronger interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O(carbonyl) | π(C-C, aromatic) | ~20-30 |

| π(C-C, naphthalene) | π(C-C, benzofuranone) | ~5-15 |

Topological Analyses for Non-Covalent Interactions

Topological analyses, such as the Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL), are employed to visualize and characterize non-covalent interactions (NCIs). mdpi.com The RDG method is particularly effective in identifying weak interactions like van der Waals forces, hydrogen bonds, and steric repulsion in real space. mdpi.com It is based on the electron density and its gradient. mdpi.com

For this compound, RDG analysis would map the non-covalent interactions between the naphthalene and benzofuranone moieties. The resulting 3D isosurfaces are color-coded to distinguish between different types of interactions. Green surfaces typically indicate weak van der Waals interactions, blue signifies strong attractive interactions like hydrogen bonds, and red indicates steric clashes or repulsive interactions. mdpi.com This analysis would provide a deeper understanding of the forces that govern the molecule's conformation and crystal packing.

Solvation Models (e.g., Polarizable Continuum Model (PCM)) for Environmental Effects on Molecular Properties

To understand how a solvent environment influences the molecular properties of a compound like this compound, computational chemists employ solvation models. The Polarizable Continuum Model (PCM) is a widely used and effective method for this purpose.

In the PCM framework, the solvent is treated as a continuous, polarizable dielectric medium rather than as individual molecules. The solute molecule is placed within a cavity in this continuum. The charge distribution of the solute molecule polarizes the surrounding solvent continuum, which in turn creates a reaction field that interacts with the solute. This interaction is then incorporated into the quantum mechanical calculations of the solute's properties.

This approach allows for the calculation of various molecular properties in the presence of a solvent, such as:

Total energy and stability: How the stability of different conformers might change in various solvents.

Dipole moment: The change in the molecule's polarity in response to the solvent.

Spectroscopic properties: Shifts in UV-Vis, IR, and NMR spectra due to solvent effects.

The choice of solvent is defined by its dielectric constant in the PCM calculations, allowing for the simulation of a wide range of environments, from nonpolar (like hexane) to polar (like water).

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of a molecule, which is invaluable for structure elucidation and characterization.

NMR Chemical Shifts via Gauge-Including Atomic Orbital (GIAO) Method: The Gauge-Including Atomic Orbital (GIAO) method is a robust and popular approach for calculating NMR chemical shifts from first principles. This method effectively addresses the issue of gauge-dependence of the magnetic field vector potential. By using atomic orbitals that explicitly depend on the magnetic field, the GIAO method typically yields accurate predictions of both proton (¹H) and carbon (¹³C) NMR chemical shifts.

The process involves:

Optimizing the geometry of the molecule in the gas phase or with a solvation model.

Performing a GIAO calculation on the optimized geometry to obtain the absolute shielding tensors for each nucleus.

Referencing these calculated shielding values to the shielding of a standard compound (e.g., tetramethylsilane, TMS), calculated at the same level of theory, to obtain the chemical shifts.

These predicted shifts can then be compared to experimental data to confirm or help determine the molecular structure.

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed to aid in the identification of functional groups and to understand the molecule's vibrational modes. This is typically done by:

Optimizing the molecular geometry to a stationary point on the potential energy surface.

Calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix).

Diagonalizing the mass-weighted Hessian matrix to obtain the vibrational frequencies and the corresponding normal modes.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data.

While no specific data tables for this compound can be presented due to a lack of published research, the methodologies described above are the standard computational approaches that would be used to investigate its properties.

Strategic Chemical Applications and Scaffold Utilization

Utility as a Molecular Scaffold in Organic Synthesis for Complex Architectures

The rigid, well-defined three-dimensional structure of 3-(Naphthalen-2-yl)-2-benzofuran-1(3H)-one makes it an excellent molecular scaffold. A scaffold in organic synthesis is a core molecular framework upon which more complex structures can be built. The benzofuranone-naphthalene core provides a robust starting point for creating intricate molecular architectures. Chemists can selectively modify different parts of the molecule—the benzofuranone ring, the naphthalene (B1677914) system, or the stereocenter at the C3 position—to synthesize a diverse library of compounds. This approach is particularly useful in medicinal chemistry and materials science, where the systematic variation of a core structure is essential for developing new agents and materials with specific functions. The predictable reactivity of the lactone (cyclic ester) in the benzofuranone ring allows for controlled transformations, enabling the attachment of various functional groups and the construction of larger, more elaborate molecules.

Development of Novel Heterocyclic Systems Incorporating the Benzofuranone-Naphthalene Motif

The benzofuranone-naphthalene motif present in this compound is a valuable precursor for the synthesis of novel heterocyclic systems. Heterocycles—cyclic compounds containing atoms of at least two different elements in their rings—are of immense interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials.

Researchers have utilized the reactivity of the carbonyl group and the adjacent methylene (B1212753) bridge in the benzofuranone ring to construct new fused and spirocyclic heterocyclic systems. For example, condensation reactions with various binucleophiles can lead to the formation of new rings attached to the benzofuranone core. These reactions expand the chemical space accessible from this starting material, leading to compounds with potentially new and interesting biological or physical properties. The naphthalene moiety often remains intact during these transformations, imparting its unique electronic and steric characteristics to the final heterocyclic product.

Structure-Property Relationship Studies in Chemical Research

The relationship between the molecular structure of a compound and its physical and chemical properties is a cornerstone of chemical research. For this compound, the interplay between the electron-rich naphthalene ring and the benzofuranone system gives rise to specific optical and electronic properties.

Optical Properties: The presence of the extended π-conjugated system, which includes both the naphthalene and benzofuran (B130515) rings, suggests that this molecule can interact with light. Studies on similar compounds indicate that it likely exhibits fluorescence. The specific wavelengths of absorption (excitation) and emission would be dictated by the precise electronic structure. Researchers often study how modifying the substituents on either the naphthalene or benzofuranone rings can tune these photophysical properties, which is crucial for applications in sensors, imaging agents, or organic light-emitting diodes (OLEDs).

Electronic Properties: The electronic properties are also governed by the aromatic systems. The naphthalene group acts as a large, polarizable electron cloud, influencing the electron density distribution across the entire molecule. This can affect the molecule's reactivity, its ability to participate in charge-transfer interactions, and its potential as a component in organic electronic materials. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to model the electronic structure, predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and understand the electronic transitions that give rise to its optical properties.

Below is a table summarizing the expected structure-property relationships for this compound based on its constituent motifs.

| Property Category | Structural Feature | Conferred Property | Potential Application |

| Optical | Extended π-conjugation (Naphthalene + Benzofuran) | Absorption of UV-Vis light, potential for fluorescence. | Fluorescent probes, organic electronics. |

| Electronic | Electron-rich Naphthalene moiety | Modulates electron density of the benzofuranone core. | Organic semiconductors, charge-transfer materials. |

| Stereochemical | Chiral center at C3 | Can exist as distinct enantiomers, allowing for stereoselective reactions. | Asymmetric synthesis, chiral recognition. |

Application as a Synthetic Intermediate in Multi-Step Preparations

Beyond its role as a scaffold, this compound serves as a key synthetic intermediate—a molecule that is the product of one reaction and the starting material for a subsequent reaction in a multi-step synthesis. Its value as an intermediate lies in its ability to introduce the bulky and electronically significant naphthyl-benzofuranone fragment into a target molecule.

For instance, in the total synthesis of a complex natural product or a designed functional molecule, chemists might first synthesize this compound in an early step. The lactone ring can then be opened, or the aromatic rings can be further functionalized in subsequent steps. This strategy allows for the efficient construction of a complex molecular core that would be difficult to assemble in a single step. The stability of the naphthalene and benzofuran rings under various reaction conditions makes it a reliable building block for convergent synthetic strategies, where different fragments of a target molecule are synthesized separately before being combined.

Future Research Directions

Innovations in Sustainable and Green Synthesis Methodologies

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For 3-(naphthalen-2-yl)-2-benzofuran-1(3H)-one and its derivatives, future research will likely focus on green chemistry principles to minimize waste and energy consumption. nih.govjbiochemtech.com This includes the exploration of electrochemical synthesis methods, which can often be performed in aqueous solutions without the need for toxic catalysts or solvents. jbiochemtech.com Another promising avenue is the use of microwave-assisted organic synthesis, which can significantly reduce reaction times and improve energy efficiency. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, will also be a key area of investigation, streamlining the production process and reducing the environmental footprint. organic-chemistry.org

Development of Highly Efficient and Selective Catalytic Systems

Catalysis plays a pivotal role in the synthesis of complex organic molecules. Future efforts will be directed towards the discovery and optimization of catalytic systems that offer high efficiency and selectivity for the synthesis of this compound. This includes the use of transition metal catalysts, such as palladium and gold, which have shown promise in the synthesis of benzofuranone cores. organic-chemistry.orgchemistryviews.orgresearchgate.net Research will also focus on the development of chiral catalysts to enable the enantioselective synthesis of specific stereoisomers, which is crucial for applications in medicinal chemistry. nih.gov Furthermore, the use of biocatalysts, such as enzymes, could offer a highly selective and environmentally friendly alternative to traditional metal-based catalysts. The exploration of base-catalyzed and catalyst-free synthetic routes will also continue to be an area of interest. nih.gov

Exploration of Novel Chemical Reactions and Rearrangements Involving the Core Structure

The benzofuranone core is a versatile scaffold that can participate in a variety of chemical transformations. A significant area of future research will be the exploration of novel reactions and rearrangements to create diverse and structurally complex molecules. nih.govnih.gov This could involve investigating cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides, to construct spiro-pyrrolidine derivatives. mdpi.comdntb.gov.ua Another area of focus will be the study of rearrangement reactions of the benzofuranone skeleton, which can lead to the formation of different isomeric structures with unique properties. nih.gov The development of cascade reactions, where multiple bond-forming events occur in a single synthetic operation, will also be a key strategy for the efficient construction of complex molecular architectures. rsc.org

Advanced Computational Modeling for Complex Reaction Pathways and Material Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational modeling will be employed to gain deeper insights into complex reaction mechanisms and to predict the properties of novel derivatives. nih.govnih.gov Density Functional Theory (DFT) calculations can be used to elucidate reaction pathways, identify transition states, and understand the role of catalysts in promoting specific transformations. nih.gov This knowledge can then be used to design more efficient and selective synthetic routes. Furthermore, computational screening can be used to predict the electronic, optical, and biological properties of new benzofuranone derivatives, guiding the design of new materials and therapeutic agents. nih.gov

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the discovery and optimization of new reactions and materials, future research will increasingly rely on the integration of automated synthesis and high-throughput experimentation (HTE). chemrxiv.orgyoutube.com HTE platforms allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel, significantly speeding up the optimization process. youtube.compurdue.edu When combined with automated synthesis platforms, this technology can be used to rapidly generate libraries of novel this compound derivatives for biological screening or materials testing. chemrxiv.orgnih.gov The vast amounts of data generated by HTE can also be used to train machine learning algorithms to predict reaction outcomes and guide the design of new experiments, creating a closed-loop system for accelerated discovery. youtube.com

Q & A

Q. What are the common synthetic routes for 3-(Naphthalen-2-yl)-2-benzofuran-1(3H)-one?

The compound is typically synthesized via palladium-catalyzed coupling or cyclization reactions. For example, describes a method using palladium(II) acetate and potassium bicarbonate to cyclize precursors like substituted benzoic acids under reflux conditions. A similar approach could be adapted for naphthalene derivatives by substituting the aromatic moiety. Key steps include:

- Reaction optimization : Adjusting temperature (e.g., 140°C) and solvent (e.g., dibromomethane) to improve yield.

- Purification : Column chromatography with hexane/ethyl acetate gradients (2:1 v/v) is commonly used .

Q. How are the physicochemical properties of this compound characterized?

Critical properties include:

Q. What structural features are resolved via X-ray crystallography?

X-ray studies reveal planar benzofuranone rings with dihedral angles between fused aromatic systems. For example, reports a monoclinic crystal system (space group ) with unit cell parameters Å, Å, and . Intermolecular interactions (e.g., C–H⋯O hydrogen bonds) stabilize the crystal lattice .

Advanced Research Questions

Q. How can crystallographic disorder be resolved during refinement?

Disorder in aromatic substituents (e.g., naphthalene orientation) is addressed using:

- SHELXL refinement : Apply restraints (e.g., SIMU, DELU) to anisotropic displacement parameters .

- Multi-scan absorption correction : Tools like SADABS in Bruker APEXII software mitigate data collection artifacts .

- Hydrogen bonding analysis : Graph-set notation (e.g., chains) identifies dominant packing motifs .

Q. What methodological challenges arise in analyzing hydrogen bonding networks?

Key challenges include:

Q. How can electronic structure analysis inform pharmacological activity?

- DFT calculations : Predict HOMO/LUMO gaps to assess redox potential (e.g., antioxidant activity) .

- Docking studies : Map interactions with biological targets (e.g., fungal enzymes) using the compound’s planar aromatic core .

- SAR studies : Modify substituents (e.g., methoxy groups) to enhance bioavailability, as seen in related phthalides .

Q. How are contradictions in biological activity data reconciled?

For example, reports antitumor activity, while emphasizes antioxidant effects. To resolve:

- Dose-response assays : Establish IC values across cell lines.

- Metabolic stability tests : Use hepatic microsomes to assess degradation pathways.

- Structural analogs : Compare activities of derivatives (e.g., fluorinated vs. methoxylated) to identify pharmacophores .

Q. What strategies optimize synthetic yield for scaled-up research?

Q. How are computational methods integrated with experimental data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.